molecular formula C21H21N3O3 B2754811 N-(2-methoxyphenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide CAS No. 2034248-66-1

N-(2-methoxyphenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide

Cat. No.: B2754811
CAS No.: 2034248-66-1
M. Wt: 363.417
InChI Key: QIGQAQCUJFVZTP-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide (CAS 2034248-66-1) is a synthetic small molecule with a molecular formula of C21H21N3O3 and a molecular weight of 363.41 g/mol. This compound is a pyrrolidine-1,2-dicarboxamide derivative, a class known for its significant research value in oncology, particularly as inhibitors of phosphoinositide 3-kinases (PI3Ks) . The structural framework of this compound, which incorporates a quinolinyloxy moiety, is associated with the regulation of multiple cell death pathways, making it a candidate for investigating novel anti-tumor mechanisms . Its mechanism of action is linked to the inhibition of key enzymatic targets like PI3Ks, which are crucial in cell signaling pathways that govern proliferation and survival . The compound is offered with a minimum purity of 90% and is available in various quantities to support high-throughput screening and structure-activity relationship (SAR) studies. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-methoxyphenyl)-3-quinolin-2-yloxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-26-19-9-5-4-8-18(19)23-21(25)24-13-12-16(14-24)27-20-11-10-15-6-2-3-7-17(15)22-20/h2-11,16H,12-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGQAQCUJFVZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.

    Attachment of the Quinolin-2-yloxy Group: This step involves the nucleophilic substitution of a quinoline derivative with a halogenated pyrrolidine intermediate.

    Introduction of the Methoxyphenyl Group: The final step includes the coupling of the methoxyphenyl group to the pyrrolidine ring, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the quinoline moiety, potentially converting it to a dihydroquinoline derivative.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the quinoline and pyrrolidine sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted pyrrolidine and quinoline derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-468). Key findings include:

  • Cell Proliferation Assays : MTT assays demonstrated that certain derivatives exhibited notable cytotoxicity against breast cancer cell lines.
  • NCI-60 Cell Panel Assays : The compound was tested against a panel of 60 human tumor cell lines, showing promising results in inhibiting cell growth.

Study Example: Antiproliferative Effects on Breast Cancer Cells
A study conducted by researchers at Taipei Medical University synthesized various derivatives of quinoline and tested their effects on breast cancer cell lines. Among the 26 compounds evaluated, those structurally similar to N-(2-methoxyphenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide showed significant inhibition across multiple cell lines.

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor has also been studied, particularly its activity against various kinases, which are critical in cancer progression:

  • Kinase Inhibition Studies : Research indicates that modifications to the pyrrolidine scaffold can enhance selectivity and potency against specific kinases. For example, compounds with a chiral pyrrolidine structure exhibited nanomolar activity against CK1γ and CK1ε.

Study 1: Antiproliferative Effects on Breast Cancer Cells

In a recent study published by Taipei Medical University, various derivatives were synthesized and tested for their effects on breast cancer cell lines. The results indicated significant cytotoxicity, particularly for compounds resembling N-(2-methoxyphenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide.

Study 2: Kinase Inhibition Profile

Another investigation focused on the kinase inhibition profile of pyrrolidine derivatives. The study revealed enhanced selectivity for CK1 kinases through specific substituents on the pyrrolidine ring, confirmed by X-ray crystallography showing strong binding interactions between the compound and target kinases.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl and quinoline groups may facilitate binding to these targets, potentially modulating their activity. The exact pathways and molecular targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The compound shares a pyrrolidine-1-carboxamide scaffold with multiple analogs but differs in substituent chemistry:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Physical State
N-(2-Methoxyphenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide Pyrrolidine-1-carboxamide Quinolin-2-yloxy, 2-methoxyphenyl ~423.5 (calculated) Not reported
2-(1-(2-Methoxyphenyl)imidazo[1,5-a]pyridin-3-yl)-N-phenethylpyrrolidine-1-carboxamide (6f) Pyrrolidine-1-carboxamide Imidazo[1,5-a]pyridin-3-yl, phenethyl ~470.6 White solid
N-(Cyclohexylmethyl)-2-(1-(2-methoxyphenyl)imidazo[1,5-a]pyridin-3-yl)pyrrolidine-1-carboxamide (6j) Pyrrolidine-1-carboxamide Imidazo[1,5-a]pyridin-3-yl, cyclohexylmethyl ~492.7 Green oil
(S)-N-(tert-butyl)-2-(((3-(2-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)amino)methyl)pyrrolidine-1-carboxamide Pyrrolidine-1-carboxamide Imidazo[1,2-b]pyridazin-6-yl, tert-butyl ~434.5 Not reported
(3S)-N-(2-Methoxyphenyl)-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxamide Pyrrolidine-1-carboxamide 1,3,4-Oxadiazol-2-yl, 4-methylphenyl ~464.5 Not reported

Key Observations :

  • Quinoline vs.
  • Phenethyl vs. Cyclohexylmethyl : Bulkier substituents (e.g., cyclohexylmethyl in 6j) may reduce solubility but improve membrane permeability, as seen in IRAP inhibitors .

Critical Analysis of Substituent Impact

Aromatic vs. Aliphatic Substituents
  • 2-Methoxyphenyl Group : Common across analogs; the methoxy group enhances solubility and π-stacking interactions in hydrophobic binding pockets .
  • Quinolin-2-yloxy: The planar quinoline system may improve stacking with aromatic residues in enzyme active sites, contrasting with the bent imidazopyridine geometry .
Stereochemical Considerations
  • Stereoselectivity : highlights enantiomer-specific activity in pyrrolidine carboxamides (e.g., (S)-enantiomers showing higher potency), suggesting the target compound’s stereochemistry could critically influence efficacy .

Biological Activity

N-(2-methoxyphenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and neurological disorders. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C21H21N3O3
  • Molecular Weight : 363.4 g/mol
  • CAS Number : 2034248-66-1

The structure features a pyrrolidine ring, a quinoline moiety, and a methoxyphenyl group, which contribute to its biological activity.

Synthesis

The synthesis of N-(2-methoxyphenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrrolidine Ring : Achieved through cyclization reactions starting from suitable precursors.
  • Introduction of the Quinoline Moiety : Accomplished via nucleophilic substitution reactions.
  • Attachment of the Methoxyphenyl Group : This step generally involves electrophilic aromatic substitution.
  • Formation of the Carboxamide Linkage : Finalized through amide bond formation using reagents like carbodiimides .

Anticancer Properties

Research indicates that N-(2-methoxyphenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide exhibits significant cytotoxic activity against various cancer cell lines. For instance:

  • Cytotoxicity Studies : In vitro studies have shown that this compound induces apoptosis in cancer cells, with mechanisms involving the modulation of key signaling pathways such as NF-kB and IKKβ inhibition .
Cell LineIC50 (µM)Mechanism of Action
FaDu Hypopharyngeal12Induction of apoptosis
HeLa Cervical Cancer15Inhibition of NF-kB signaling
MCF-7 Breast Cancer10Cell cycle arrest and apoptosis induction

Neurological Effects

In addition to anticancer properties, preliminary studies suggest potential neuroprotective effects. The compound may interact with neurotransmitter systems, indicating possible benefits in treating neurodegenerative diseases:

  • Mechanism : The compound may act as an antagonist at certain receptors involved in neuroinflammation, which is a significant factor in conditions like Alzheimer's disease .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of N-(2-methoxyphenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide in various biological contexts:

  • Study on Apoptosis Induction : A recent study demonstrated that this compound significantly increased apoptosis markers in FaDu cells compared to control groups, suggesting its potential as a therapeutic agent in head and neck cancers .
  • Inhibition of Cancer Cell Proliferation : Another research highlighted its ability to inhibit proliferation in breast cancer cell lines through cell cycle arrest mechanisms .
  • Neuroprotective Studies : Investigations into its effects on neuroinflammation showed promising results, indicating that it could reduce markers associated with neurodegenerative diseases .

Q & A

Q. What experimental strategies are recommended for synthesizing N-(2-methoxyphenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide with high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis can be achieved via chiral auxiliaries or asymmetric catalysis. For example, using Sharpless epoxidation or Evans oxazolidinone methodologies to control stereochemistry at the pyrrolidine ring. Characterization via chiral HPLC or polarimetry is critical to confirm purity .

Q. How can researchers characterize the solid-state forms of this compound to assess polymorphism?

  • Methodological Answer : Polymorphism studies require a combination of techniques:
    • X-ray diffraction (XRD) for crystal structure determination.
    • Differential scanning calorimetry (DSC) to identify thermal transitions.
    • Dynamic vapor sorption (DVS) to study hygroscopicity.
      Patent data on structurally similar pyrrolidine-carboxamides suggest that salt formation (e.g., hydrochloride salts) can stabilize specific polymorphs .

Q. What in vitro assays are suitable for initial pharmacological screening of this compound?

  • Methodological Answer : Begin with target-specific binding assays (e.g., radioligand displacement for receptor affinity). Follow with functional assays (e.g., cAMP accumulation for GPCR activity). Use HEK293 or CHO-K1 cells transfected with the target receptor to ensure reproducibility .
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Advanced Research Questions

Q. How to resolve contradictions between in vitro potency and in vivo efficacy for this compound?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic (PK) limitations. Conduct:
    • Metabolic stability assays (e.g., liver microsomes or hepatocytes).
    • Plasma protein binding studies to assess free drug concentration.
    • Physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution. Adjust dosing regimens or consider prodrug strategies if poor bioavailability is observed .
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Q. What computational methods are effective for predicting off-target interactions of this compound?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Glide) against a panel of structurally related receptors. Validate predictions with pharmacophore mapping (e.g., Schrödinger’s Phase) and molecular dynamics (MD) simulations (AMBER or GROMACS) to assess binding stability. Cross-reference with databases like ChEMBL for known off-target liabilities .

Q. How to design experiments to evaluate the impact of salt forms on bioavailability?

  • Methodological Answer : Compare pharmacokinetic parameters (Cmax, AUC) of free base vs. salt forms (e.g., hydrochloride, mesylate) in rodent models. Use solubility-pH profiles and intrinsic dissolution rate (IDR) testing to correlate physicochemical properties with absorption. Patent precedents highlight trifluoroethyl-substituted analogs showing improved solubility via salt formation .

Data Analysis & Validation

Q. How should researchers address batch-to-batch variability in compound synthesis?

  • Methodological Answer : Implement quality by design (QbD) principles:
    • Define critical quality attributes (CQAs) like enantiomeric excess, residual solvents.
    • Use design of experiments (DoE) to optimize reaction conditions (temperature, catalyst loading).
    • Statistical process control (SPC) charts can monitor variability during scale-up .

Q. What statistical approaches are recommended for validating contradictory toxicity data across models?

  • Methodological Answer : Apply Bayesian hierarchical modeling to integrate data from in vitro (e.g., Ames test), in vivo (rodent toxicity), and in silico (ProTox-II) sources. Use receiver operating characteristic (ROC) curves to assess predictive power of individual assays. Prioritize assays with high sensitivity/specificity ratios .

Advanced Characterization Techniques

Q. How to confirm the stereochemical configuration of the pyrrolidine ring?

  • Methodological Answer : Single-crystal XRD is the gold standard. For non-crystalline samples, use vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) combined with computational simulations (TD-DFT) to assign absolute configuration .

Q. What methodologies are suitable for studying metabolite identification?

  • Methodological Answer : Employ high-resolution mass spectrometry (HRMS) with LC-MS/MS fragmentation. Use stable isotope labeling (e.g., ¹⁴C or deuterium) to trace metabolic pathways. Human liver microsomes (HLMs) and recombinant CYP enzymes can identify phase I/II metabolism routes .

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